molecular formula C23H40N2S5 B11518668 6-(2-heptadecylhydrazinylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

6-(2-heptadecylhydrazinylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

Cat. No.: B11518668
M. Wt: 504.9 g/mol
InChI Key: HHDRDSDPTNUMPH-UHFFFAOYSA-N
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Description

6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE is a complex organic compound that belongs to the class of dithiolo-dithiepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE typically involves the condensation of appropriate hydrazine derivatives with dithiolo-dithiepine precursors. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding hydrazine derivatives.

Scientific Research Applications

6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-HEPTADECYLHYDRAZIN-1-YLIDENE)-2H,5H,6H,7H-[1,3]DITHIOLO[4,5-B][1,4]DITHIEPINE-2-THIONE stands out due to its long hydrazine chain, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C23H40N2S5

Molecular Weight

504.9 g/mol

IUPAC Name

6-(heptadecylhydrazinylidene)-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione

InChI

InChI=1S/C23H40N2S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25-20-18-27-21-22(28-19-20)30-23(26)29-21/h24H,2-19H2,1H3

InChI Key

HHDRDSDPTNUMPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCNN=C1CSC2=C(SC1)SC(=S)S2

Origin of Product

United States

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